An In-depth Technical Guide to H-L-Ala-D-Ala-L-Ala-OH: Structure, Synthesis, and Applications in Antimicrobial Research
An In-depth Technical Guide to H-L-Ala-D-Ala-L-Ala-OH: Structure, Synthesis, and Applications in Antimicrobial Research
Abstract
The tripeptide H-L-Ala-D-Ala-L-Ala-OH is a synthetic molecule of significant interest to researchers in microbiology and drug development. Its structure, containing a non-proteinogenic D-alanine residue flanked by L-alanine residues, makes it a valuable tool for investigating the mechanisms of bacterial cell wall biosynthesis and antibiotic resistance. The presence of D-alanine is particularly crucial, as the D-alanyl-D-alanine (D-Ala-D-Ala) motif is the terminal component of peptidoglycan precursors in many bacteria and the specific target for last-resort glycopeptide antibiotics such as vancomycin.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and characterization of H-L-Ala-D-Ala-L-Ala-OH. It further explores its biological context, detailing the mechanism of vancomycin action and resistance, and outlines the peptide's applications as a critical research tool for developing novel antimicrobial agents.
Chemical Identity and Structure
H-L-Ala-D-Ala-L-Ala-OH is a tripeptide composed of three alanine residues with a specific stereochemical configuration.
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Sequence: L-Alanyl-D-Alanyl-L-Alanine
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N-terminus: A free amino group on an L-alanine residue (H-).
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C-terminus: A free carboxyl group on an L-alanine residue (-OH).
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Internal Residue: A D-alanine residue, which is the dextrorotatory enantiomer of the naturally more abundant L-alanine.[3]
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Systematic (IUPAC) Name: (2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid.
The precise L-D-L stereochemical arrangement is critical to its function as a molecular probe, distinguishing it from peptides composed solely of L-amino acids, which are the standard building blocks of proteins synthesized by ribosomes.
The molecule consists of a tripeptide backbone with two peptide (amide) bonds. The side chains are all methyl groups, characteristic of alanine.
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Molecular Formula: C₉H₁₇N₃O₄
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Canonical SMILES: CC(=O)NC(=O)O">C@HN
Physicochemical Properties
The physicochemical properties of H-L-Ala-D-Ala-L-Ala-OH are essential for its handling, formulation, and application in experimental settings. The following table summarizes key properties, derived from computational data for its closely related diastereomer, H-D-Ala-L-Ala-L-Ala-OH, as specific experimental data for the L-D-L isomer is not centrally cataloged. The molecular formula and weight are identical for both isomers.
| Property | Value | Source / Method |
| Molecular Weight | 231.25 g/mol | Computed by PubChem[4] |
| Molecular Formula | C₉H₁₇N₃O₄ | PubChem[4] |
| Hydrogen Bond Donors | 4 | Computed by Cactvs[4] |
| Hydrogen Bond Acceptors | 5 | Computed by Cactvs[4] |
| Rotatable Bond Count | 6 | Computed by Cactvs[4] |
| Exact Mass | 231.12190603 Da | Computed by PubChem[4] |
| Topological Polar Surface Area | 122 Ų | Computed by Cactvs[4] |
| XLogP3-AA (LogP) | -4.7 | Computed by XLogP3[4] |
| Solubility | As a zwitterionic peptide, its solubility is pH-dependent, showing higher solubility in acidic or alkaline aqueous solutions compared to solutions near its isoelectric point.[5] | General Peptide Chemistry[5] |
| Storage | For long-term stability, store as a solid at -20°C to -80°C. Stock solutions should be aliquoted and stored frozen to prevent degradation from repeated freeze-thaw cycles.[6] | Vendor Recommendation[6] |
Biological Significance and Mechanism of Action
The scientific value of H-L-Ala-D-Ala-L-Ala-OH is derived from the critical role its constituent D-alanine plays in bacterial physiology and as an antibiotic target.
The bacterial cell wall is a rigid structure composed of peptidoglycan (PG), which is essential for maintaining cell shape and preventing osmotic lysis.[7] PG consists of glycan chains cross-linked by short peptides. A universal feature of these peptide stems is their synthesis ending in a D-Ala-D-Ala terminus.[2][7] This terminus is the substrate for transpeptidase enzymes (also known as Penicillin-Binding Proteins or PBPs), which catalyze the final step of cell wall synthesis: the formation of cross-links between adjacent peptide stems. In this reaction, the terminal D-alanine is cleaved.[1]
Vancomycin, a glycopeptide antibiotic of last resort, functions by directly targeting this D-Ala-D-Ala terminus.[8][9] It forms a stable complex with the peptide stem, sterically hindering the transpeptidase enzyme from accessing its substrate. This inhibition of PG cross-linking weakens the cell wall, leading to cell death.[1][10] The binding is stabilized by a network of five crucial hydrogen bonds between the vancomycin molecule and the D-Ala-D-Ala dipeptide.[8][11]
The most prevalent form of high-level vancomycin resistance (e.g., VanA-type) involves a fundamental reprogramming of the bacterial cell wall precursor.[11] Resistant bacteria acquire genes that enable them to synthesize PG precursors ending in D-Alanyl-D-Lactate (D-Ala-D-Lac) instead of D-Ala-D-Ala.[10][12] The substitution of the amide nitrogen in the terminal peptide bond with an ester oxygen has two profound consequences:
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Loss of a Hydrogen Bond: One of the five critical hydrogen bonds with vancomycin is eliminated.
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Electrostatic Repulsion: Lone pair electron repulsion occurs between the ester oxygen of D-Ala-D-Lac and the carbonyl oxygen of the vancomycin binding pocket.
These changes collectively reduce the binding affinity of vancomycin for its target by approximately 1000-fold, rendering the antibiotic ineffective.[10]
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Resin Preparation: Start with a pre-loaded Fmoc-L-Ala-Wang resin or load Fmoc-L-Ala-OH onto Wang resin using standard coupling agents. Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF).
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Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
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Amino Acid Coupling (D-Ala): Activate Fmoc-D-Ala-OH (3-5 equivalents) with a coupling agent (e.g., HBTU/HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. Perform a ninhydrin test to confirm complete coupling. Wash the resin with DMF.
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Repeat Deprotection: Repeat step 2 to remove the Fmoc group from the newly added D-alanine.
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Amino Acid Coupling (L-Ala): Repeat step 3 using Fmoc-L-Ala-OH to couple the final amino acid.
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Final Deprotection and Cleavage: After the final coupling, wash the resin with DMF, followed by dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups (though alanine has none).
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Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
The crude peptide is purified using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
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Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).
-
Chromatography: Inject the solution onto a C18 column. Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).
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Fraction Collection: Collect fractions corresponding to the main product peak.
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Solvent Removal: Combine the pure fractions and remove the solvent via lyophilization to obtain the final peptide as a fluffy white powder.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptide. A combination of chromatographic and spectrometric techniques is required. [13][14]
This technique separates the target peptide from impurities based on hydrophobicity. [13][15]
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System: An analytical HPLC system with a UV detector (214 nm and 280 nm).
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Column: A standard analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% TFA in water; B: 0.1% TFA in acetonitrile.
-
Method: Run a linear gradient (e.g., 5% to 95% B over 20 minutes) at a flow rate of 1 mL/min.
-
Analysis: The purity is calculated by integrating the area of the product peak relative to the total peak area in the chromatogram. A purity level of >95% is typically required for research applications.
MS is used to confirm that the peptide has the correct molecular weight. [13][14]
-
Technique: Electrospray Ionization (ESI) is commonly used for peptides.
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Sample Preparation: Dilute the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analysis: Infuse the sample into the mass spectrometer.
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Verification: The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should match the calculated theoretical mass (Calculated [M+H]⁺ ≈ 232.13).
While often reserved for more complex structural studies, 1D (¹H) and 2D (COSY, TOCSY) Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive proof of the peptide's sequence and structure. It is the gold standard for confirming the stereochemistry if chiral reagents are used.
Applications in Research and Drug Development
H-L-Ala-D-Ala-L-Ala-OH serves as a specialized tool for addressing key challenges in antimicrobial research.
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Probing Antibiotic Binding Sites: The peptide can be used in biophysical assays (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance) to study the binding kinetics and thermodynamics of novel vancomycin analogs or other antibiotics that target the PG precursor. [10][11]* Competitive Inhibition Assays: It can act as a competitive inhibitor in enzymatic assays involving bacterial transpeptidases or D,D-carboxypeptidases, helping to screen for new enzyme inhibitors.
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Structural Biology: The peptide can be co-crystallized with antibiotics or target enzymes to provide high-resolution structural insights into molecular interactions, guiding rational drug design.
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Development of Novel Antimicrobials: By understanding the precise interactions required for binding, researchers can use this peptide as a reference compound when designing new antibiotics that can effectively bind to both the D-Ala-D-Ala (sensitive) and D-Ala-D-Lac (resistant) termini. [10]
Conclusion
H-L-Ala-D-Ala-L-Ala-OH, while a simple tripeptide, is a powerful and precise tool for the scientific community engaged in the fight against antimicrobial resistance. Its unique L-D-L stereochemistry allows for the targeted investigation of bacterial cell wall synthesis and the mechanisms of action of critical antibiotics like vancomycin. Through well-established methods of solid-phase synthesis and rigorous analytical characterization, this peptide can be reliably produced for use in biochemical, biophysical, and structural studies, ultimately contributing to the rational design of the next generation of antibacterial therapeutics.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7018170, H-D-Ala-Ala-Ala-OH. Available at: [Link]
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Zhang, Y., et al. (2020). Preparation and characterization of tripeptide chiral stationary phases with varying amino acid sequences and terminal groups. Analytical Methods, 12(3), 322-330. Available at: [Link]
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ResolveMass Laboratories Inc. (2024). Core Peptide Characterization Techniques and Applications. Available at: [Link]
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O'Connor, R. D., et al. (2017). Vancomycin analogs: Seeking improved binding of D-Ala-D-Ala and D-Ala-D-Lac peptides by side-chain and backbone modifications. ACS Infectious Diseases, 3(10), 737-745. Available at: [Link]
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Crowley, B. M., & Boger, D. L. (2006). A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria. Journal of the American Chemical Society, 128(9), 2885-2892. Available at: [Link]
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Oreate AI Blog. (2024). Study on the Chemical Properties and Applications of H-Lys-Ala-Oh (Lysyl-Alanine Dipeptide). Available at: [Link]
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Verma, D., et al. (2018). Insights into Key Interactions between Vancomycin and Bacterial Cell Wall Structures. Molecules, 23(1), 123. Available at: [Link]
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International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]
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ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]
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ResearchGate. Vancomycin binding to (a) D-Ala-D-Ala terminus of susceptible bacteria... Available at: [Link]
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L-Bassam, M., et al. (2017). Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus. Journal of Biological Chemistry, 292(38), 15783-15794. Available at: [Link]
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Perkins, H. R. (1969). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. Biochemical Journal, 111(2), 195-205. Available at: [Link]
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Wang, Z., et al. (2018). Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness. mBio, 9(5), e01625-18. Available at: [Link]
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Breukink, E., & de Kruijff, B. (2021). Breaking down the cell wall: Still an attractive antibacterial strategy. Cellular and Molecular Life Sciences, 78(10), 4623-4647. Available at: [Link]
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Kaji, A., et al. (2019). d-Alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. Journal of Bacteriology, 201(19), e00270-19. Available at: [Link]
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Marshall, C. G., et al. (1997). d-Ala-d-Ala ligases from glycopeptide antibiotic-producing organisms are highly homologous to the enterococcal vancomycin-resistance ligases VanA and VanB. Proceedings of the National Academy of Sciences, 94(12), 6480-6483. Available at: [Link]
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